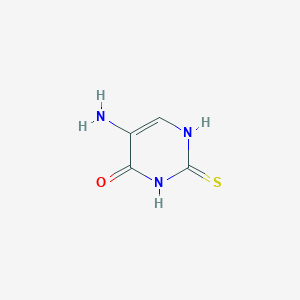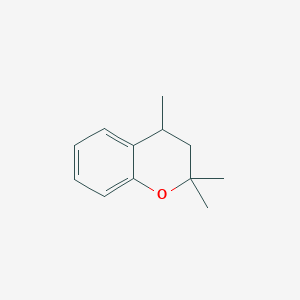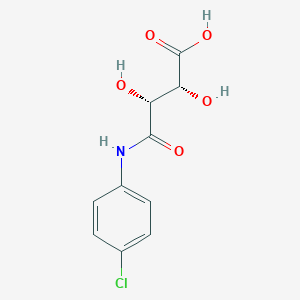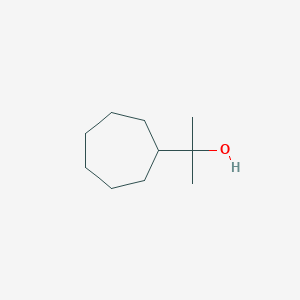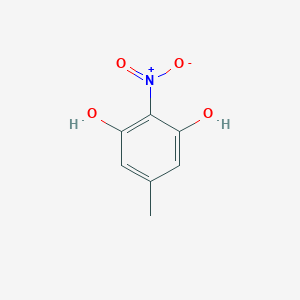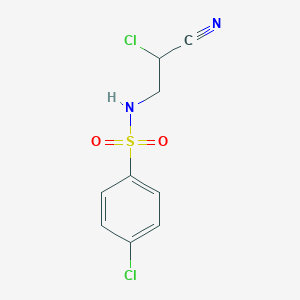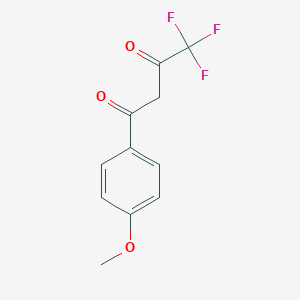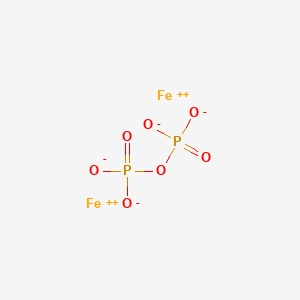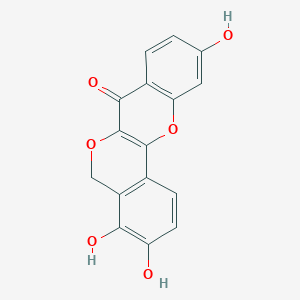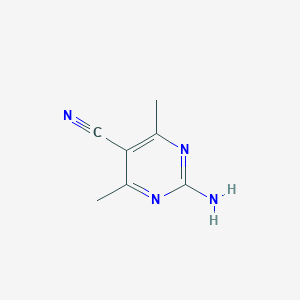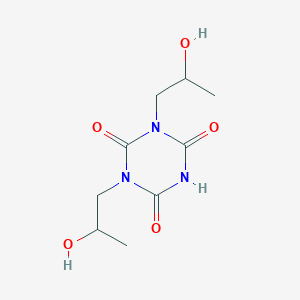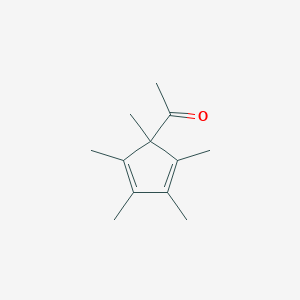
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene, also known as diisopropenylacetylacetone or DIpAcAc, is a chemical compound widely used in scientific research applications. It is a yellowish-orange liquid, highly flammable, and has a strong odor. DIpAcAc is a versatile compound that can be used in various fields, such as organic synthesis, material science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
DIpAcAc is widely used in scientific research applications, such as organic synthesis, material science, and biochemistry. In organic synthesis, DIpAcAc is used as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura coupling and Heck reaction. It can also be used as a building block in the synthesis of complex organic molecules. In material science, DIpAcAc is used as a precursor for the synthesis of metal oxide nanoparticles, such as TiO2 and ZnO. In biochemistry, DIpAcAc is used as a chelating agent for metal ions, such as copper and iron.
Wirkmechanismus
The mechanism of action of DIpAcAc is not fully understood. However, it is known that DIpAcAc can form stable complexes with metal ions, such as copper and iron. These complexes can be used as catalysts in various reactions. DIpAcAc can also act as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura coupling and Heck reaction.
Biochemische Und Physiologische Effekte
DIpAcAc has no known biochemical or physiological effects. However, it is important to handle DIpAcAc with care, as it is highly flammable and can cause irritation to the skin, eyes, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DIpAcAc in lab experiments are its versatility and ease of synthesis. DIpAcAc can be used in various fields, such as organic synthesis, material science, and biochemistry. The synthesis method is well-established, and the purity of the product can be easily controlled. However, the limitations of using DIpAcAc in lab experiments are its flammability and toxicity. DIpAcAc should be handled with care, and proper safety measures should be taken.
Zukünftige Richtungen
There are many future directions for the use of DIpAcAc in scientific research. In organic synthesis, DIpAcAc can be used as a building block for the synthesis of complex organic molecules. In material science, DIpAcAc can be used as a precursor for the synthesis of metal oxide nanoparticles with specific properties. In biochemistry, DIpAcAc can be used as a chelating agent for metal ions, such as copper and iron, in the development of new drugs and therapies.
Conclusion:
In conclusion, DIpAcAc is a versatile compound that can be used in various fields, such as organic synthesis, material science, and biochemistry. Its ease of synthesis and versatility make it a valuable compound for scientific research. However, proper safety measures should be taken when handling DIpAcAc due to its flammability and toxicity. The future directions for the use of DIpAcAc in scientific research are numerous, and it is an exciting compound to study and explore.
Synthesemethoden
DIpAcAc can be synthesized by the reaction of acetylacetone with isoprene in the presence of a catalyst. The reaction takes place under mild conditions and yields a high amount of DIpAcAc. The synthesis method is well-established, and the purity of the product can be easily controlled.
Eigenschaften
CAS-Nummer |
15971-76-3 |
|---|---|
Produktname |
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene |
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C12H18O/c1-7-8(2)10(4)12(6,9(7)3)11(5)13/h1-6H3 |
InChI-Schlüssel |
UUCAJBKZEZWITI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C1C)C)(C)C(=O)C)C |
Kanonische SMILES |
CC1=C(C(C(=C1C)C)(C)C(=O)C)C |
Synonyme |
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



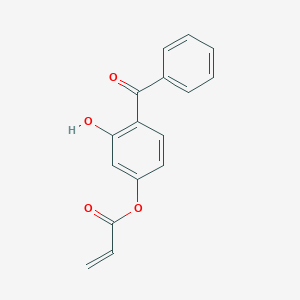
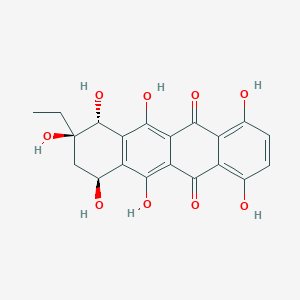
![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)
